



# Application of SER-252 in Parkinson's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SER-252 is an investigational therapeutic agent under development by Serina Therapeutics for the treatment of advanced Parkinson's disease. It is a novel formulation of apomorphine, a potent dopamine agonist, conjugated to a proprietary poly(2-oxazoline) (POZ) polymer platform. This technology is designed to provide continuous dopaminergic stimulation (CDS) through a subcutaneous injection administered once or twice weekly.[1][2][3] The primary goal of SER-252 is to offer a more stable and continuous delivery of apomorphine, thereby reducing motor fluctuations, such as "off" time and levodopa-induced dyskinesia, which are common challenges in the management of advanced Parkinson's disease.[1][4][5] Preclinical studies have suggested a favorable safety profile for SER-252, notably with the potential to avoid skin reactions often associated with conventional apomorphine infusions.[6][7][8]

# **Mechanism of Action**

SER-252's therapeutic effect is derived from its active component, apomorphine, a non-ergoline dopamine agonist that stimulates both D1-like and D2-like dopamine receptors in the brain.[6] This action mimics the effect of endogenous dopamine, compensating for the depleted levels of this neurotransmitter in Parkinson's disease. The POZ platform technology allows for the gradual release of apomorphine, aiming to maintain stable plasma concentrations and provide the continuous dopaminergic stimulation that has been shown to mitigate motor complications.[1][4][6] The conjugation of apomorphine to the POZ polymer is achieved through



cleavable ester linkages, with the rate of drug release controlled by the cleavage of a "capping linker".

# **Signaling Pathway of Apomorphine**

Apomorphine exerts its effects by activating dopamine receptors, which are G protein-coupled receptors. This activation modulates downstream signaling cascades, primarily the cAMP and β-arrestin pathways, to produce its therapeutic effects on motor control.



Click to download full resolution via product page

Apomorphine acts as a dopamine agonist at both D1 and D2 receptors.

# **Preclinical Data**

Publicly available preclinical data on SER-252 is limited. However, reports from Serina Therapeutics indicate the following:

• Pharmacokinetics and Safety in Non-Human Primates (NHPs): Preclinical studies in NHPs have demonstrated that SER-252 can achieve continuous drug delivery with weekly or semi-weekly subcutaneous injections.[4] A key finding from these studies is the absence of skin reactions at the injection site, a common adverse event with continuous apomorphine infusion. In one study, eight doses of SER-252 at 15 mg/kg over a month resulted in no observable skin reactions, whereas a comparator apomorphine product (APO-go) caused draining skin abscesses in all treated animals.



 Dose-Response in Monkeys: An SEC filing by Serina Therapeutics presented a graph showing a linear dose-response relationship for SER-252 in monkeys. The study involved semi-weekly subcutaneous doses of 1.5, 4.5, and 15 mg equivalents of apomorphine/kg.

**Quantitative Preclinical Data Summary** 

| Study Type                   | Animal Model | Dosing Regimen                                                                           | Key Findings                                                                                   |
|------------------------------|--------------|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Pharmacokinetics &<br>Safety | Monkey       | Semi-weekly subcutaneous injections at 1.5, 4.5, and 15 mg equivalents of Apomorphine/kg | Linear dose-response pharmacokinetics.                                                         |
| Safety (Skin<br>Reactivity)  | Monkey       | 15 mg/kg over one<br>month (eight doses)                                                 | No skin reactions observed at any time point. Biopsy of injection site showed no inflammation. |

# **Planned Clinical Trials**

Serina Therapeutics has an ongoing Investigational New Drug (IND) application with the FDA and plans to initiate a Phase 1b clinical trial for SER-252. The study is a randomized, double-blind, placebo-controlled trial with both single-ascending-dose and multiple-ascending-dose cohorts in adults with Parkinson's disease and motor fluctuations. The primary endpoints will be safety, tolerability, and pharmacokinetics, with exploratory efficacy measures including MDS-UPDRS motor scores.

# **Experimental Protocols**

Detailed experimental protocols for SER-252 are proprietary to Serina Therapeutics. However, based on standard practices in preclinical pharmacology and Parkinson's disease research, the following are representative protocols for the types of studies likely conducted.



# Hypothetical Protocol 1: Pharmacokinetic and Safety Study of SER-252 in a Non-Human Primate Model

Objective: To assess the pharmacokinetic profile, safety, and local tolerability of subcutaneously administered SER-252 in non-human primates.

Animal Model: Cynomolgus monkeys (Macaca fascicularis)

#### **Experimental Groups:**

- Group 1: Vehicle control (subcutaneous injection)
- Group 2: Low-dose SER-252 (e.g., 1.5 mg/kg apomorphine equivalents)
- Group 3: Mid-dose SER-252 (e.g., 4.5 mg/kg apomorphine equivalents)
- Group 4: High-dose SER-252 (e.g., 15 mg/kg apomorphine equivalents)

#### Procedure:

- Animals are acclimated and baseline health is assessed.
- SER-252 or vehicle is administered subcutaneously twice a week for four weeks.
- Blood samples are collected at predetermined time points (e.g., pre-dose, and 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose) to determine the plasma concentration of apomorphine.
- Injection sites are observed daily for signs of local reactions (erythema, edema, etc.).
- Clinical observations, body weight, and food consumption are monitored throughout the study.
- At the end of the study, a full necropsy and histopathological examination of the injection sites and major organs are performed.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated. Safety is assessed through clinical observations, body weight changes, and histopathology.





Click to download full resolution via product page

A typical workflow for a preclinical pharmacokinetic and safety study.

# Hypothetical Protocol 2: Efficacy Study of SER-252 in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Objective: To evaluate the efficacy of SER-252 in reducing motor deficits in a rodent model of Parkinson's disease.



Animal Model: Unilaterally 6-OHDA-lesioned Sprague-Dawley rats.

#### **Experimental Groups:**

- Group 1: Sham-operated + Vehicle
- Group 2: 6-OHDA-lesioned + Vehicle
- Group 3: 6-OHDA-lesioned + Levodopa (positive control)
- Group 4: 6-OHDA-lesioned + Low-dose SER-252
- Group 5: 6-OHDA-lesioned + High-dose SER-252

#### Procedure:

- Rats undergo stereotaxic surgery for unilateral injection of 6-OHDA into the medial forebrain bundle.
- After a recovery period, successful lesioning is confirmed by apomorphine- or amphetamineinduced rotational behavior.
- Animals are treated with SER-252, levodopa, or vehicle according to the assigned group.
- Rotational behavior is assessed at regular intervals after treatment administration.
- Other behavioral tests, such as the cylinder test (for forelimb akinesia) and the stepping test, can also be performed.
- At the end of the study, brains are collected for tyrosine hydroxylase (TH) immunohistochemistry to confirm the extent of the dopaminergic lesion.

Data Analysis: The number of net rotations per minute is calculated and compared between groups. Performance in other behavioral tests is also statistically analyzed. TH staining is quantified to correlate motor improvement with the degree of neuroprotection or symptomatic relief.

# Conclusion







SER-252 represents a promising approach to improving the management of advanced Parkinson's disease by providing continuous dopaminergic stimulation with a favorable safety profile. While detailed preclinical efficacy data in established Parkinson's disease models are not yet publicly available, the pharmacokinetic and safety data from non-human primate studies are encouraging. The planned Phase 1b clinical trial will be a critical step in evaluating the potential of this novel therapeutic in human patients. Further research will be needed to fully elucidate the long-term efficacy and safety of SER-252.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serina Therapeutics Investor Relations [investors.serinatx.com]
- 3. POZ-apomorphine(Serina Therapeutics) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Apomorphine differentially engages the cAMP and β-arrestin signaling pathways relative to dopamine at human dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serina Therapeutics Advances SER-252 for Parkinson's Disease and Strengthens Leadership and Financial Position | Nasdaq [nasdaq.com]
- 6. What is the mechanism of Apomorphine Hydrochloride? [synapse.patsnap.com]
- 7. Serina Therapeutics to Present at FORCE Family Office [globenewswire.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of SER-252 in Parkinson's Disease Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679993#application-of-ser-252-in-parkinson-s-disease-research-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com